molecular formula C35H56N6O5 B145586 Cemadotin CAS No. 159776-69-9

Cemadotin

Cat. No.: B145586
CAS No.: 159776-69-9
M. Wt: 640.9 g/mol
InChI Key: XSAKVDNHFRWJKS-IIZANFQQSA-N
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Description

Cemadotin, also known as LU103793, is a synthetic analogue of dolastatin 15, a naturally occurring cytotoxic peptide. This compound is a water-soluble pentapeptide that has shown potent antiproliferative and antitumor activity. It functions by inhibiting microtubule assembly and tubulin polymerization, making it a promising candidate for cancer therapy .

Mechanism of Action

Target of Action

Cemadotin primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, enabling transportation within cells, and facilitating cell division .

Mode of Action

this compound interacts with tubulin by binding at a novel site . This binding suppresses spindle microtubule dynamics, a process critical for cell division . By blocking cells at mitosis, this compound inhibits cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule dynamics pathway . By binding to tubulin, this compound suppresses the dynamic instability of microtubules, reducing the rate and extent of their growth and shortening . This disruption of microtubule dynamics leads to the blockage of cells at mitosis, thereby inhibiting cell proliferation .

Pharmacokinetics

This compound has been administered as a rapid intravenous bolus injection and as a 5-day continuous intravenous infusion . The drug exhibits apparent first-order pharmacokinetics across the tested dose range . The elimination half-life is approximately 10.3 hours, and the total blood clearance and apparent volume of distribution at steady state are 0.8 L/hour/m^2 and 9.6 L/m^2, respectively .

Result of Action

The primary result of this compound’s action is the suppression of cell proliferation, particularly in cancer cells . By binding to tubulin and disrupting microtubule dynamics, this compound blocks cells at mitosis, preventing them from dividing and proliferating . This makes this compound a promising candidate for cancer chemotherapeutic applications .

Biochemical Analysis

Biochemical Properties

Cemadotin interacts with various biomolecules, primarily tubulin . It suppresses spindle microtubule dynamics through a distinct molecular mechanism by binding at a novel site in tubulin . This interaction with tubulin is crucial for its role in biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It blocks cells at mitosis, thereby inhibiting cell proliferation . It exerts its antitumor activity by suppressing spindle microtubule dynamics .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with tubulin . It binds to a novel site in tubulin, leading to the suppression of spindle microtubule dynamics . This binding interaction is a key part of its mechanism of action .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It is administered as a continuous intravenous infusion over several days, and its effects are monitored over this period . Information on its stability, degradation, and long-term effects on cellular function is obtained through these observations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It is administered at varying doses, and its effects, including any threshold effects and any toxic or adverse effects at high doses, are observed .

Metabolic Pathways

Given its interaction with tubulin, it is likely involved in pathways related to microtubule dynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the bloodstream . It is administered intravenously, allowing it to be transported to various parts of the body .

Subcellular Localization

The subcellular localization of this compound is primarily at the microtubules, due to its interaction with tubulin . It binds to a site in tubulin, which is a component of microtubules . This binding affects its activity and function .

Preparation Methods

Cemadotin is synthesized through a series of chemical reactions involving the coupling of amino acids and other chemical groups. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Cemadotin undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically modified versions of this compound with altered biological properties .

Scientific Research Applications

    Chemistry: Cemadotin is used as a model compound to study the synthesis and modification of peptide-based drugs.

    Biology: In biological research, this compound is used to investigate the mechanisms of microtubule inhibition and cell cycle arrest.

    Medicine: this compound has shown promise as an anticancer agent, particularly in the treatment of solid tumors. .

    Industry: this compound is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. .

Comparison with Similar Compounds

Cemadotin is similar to other microtubule-targeting agents such as dolastatin 10, dolastatin 15, and tasidotin. this compound is unique in its water solubility and its specific binding site on tubulin. This distinct binding site allows this compound to exert its effects with high potency and selectivity .

Similar Compounds

This compound’s unique properties, such as its water solubility and specific binding site, make it a valuable compound for research and therapeutic applications.

Properties

CAS No.

159776-69-9

Molecular Formula

C35H56N6O5

Molecular Weight

640.9 g/mol

IUPAC Name

(2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C35H56N6O5/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43)/t26-,27-,28-,29-,30-/m0/s1

InChI Key

XSAKVDNHFRWJKS-IIZANFQQSA-N

SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N(C)C

Canonical SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C

sequence

VVVPP

Synonyms

cemadotin
LU 103793
LU-103793
LU103793
N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-prolinebenzylamide
NSC 669356D
NSC D-669356
NSC D669356
NSC-669356D
NSC-D669356

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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